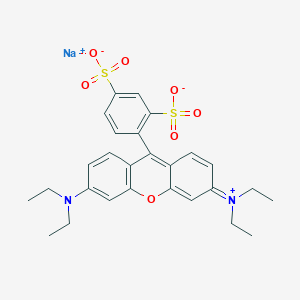

Sulforhodamine B (sodium salt)

Description

BenchChem offers high-quality Sulforhodamine B (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulforhodamine B (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H29N2NaO7S2 |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |

InChI Key |

SXQCTESRRZBPHJ-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Historical Context and Evolution of Sulforhodamine B Research Applications

Initially developed as a protein staining technique, Sulforhodamine B's journey into the forefront of academic research has been marked by significant evolution. nih.govpubcompare.ai A pivotal moment in its history was the development of the SRB assay in 1990 by Skehan and colleagues. nih.govresearchgate.netscispace.com This colorimetric assay was designed for large-scale, in vitro screening of potential anticancer drugs by measuring drug-induced cytotoxicity and cell proliferation. researchgate.net The simplicity, accuracy, and cost-effectiveness of the SRB assay quickly established it as a gold standard in cancer research and pharmacology. researchgate.net

Over the years, the applications of SRB have expanded beyond its initial use. Researchers discovered its utility as a highly sensitive protein stain with a linear quantitative range, offering an alternative to traditional methods like the Bradford and Lowry assays. pubcompare.ai Its application as a fluorescent tracer for studying cell morphology and neuronal cell-to-cell communication further broadened its scope. biotium.com The dye's low sorption properties and distinct spectral characteristics have also made it a valuable tool in hydrological tracing studies. taylorandfrancis.com

Broad Utility and Significance Within Biological and Chemical Sciences

The versatility of Sulforhodamine B has led to its widespread adoption in numerous areas of biological and chemical sciences.

Biological Sciences:

Cytotoxicity and Cell Proliferation Assays: The SRB assay remains a cornerstone for high-throughput screening of the cytotoxic effects of potential therapeutic compounds, particularly in cancer research. pubcompare.aipubcompare.aichemimpex.com It is used to evaluate cellular responses to chemical compounds and assess potential therapeutic interventions. pubcompare.ai The assay's reliability and reproducibility make it a popular choice for these studies. researchgate.net

Fluorescent Microscopy: As a fluorescent dye, SRB is extensively used in biological imaging to visualize cellular structures and processes with high sensitivity. chemimpex.com Its membrane-impermeable nature makes it an excellent polar tracer. wikipedia.org

Histological Staining: Pathologists employ SRB for staining tissues, which aids in the identification of abnormalities in tissue samples. chemimpex.com

Neuroscience: In neuroscience research, SRB is utilized as a polar tracer to study neuronal cell morphology and communication between cells. biotium.com

Chemical and Environmental Sciences:

Fluorescent Tracer: In chemistry, SRB serves as a fluorescent tracer in various chemical reactions and processes.

Environmental Monitoring: The dye is used in studies to track pollutants in water bodies, providing valuable insights into environmental health and safety. chemimpex.com

Nanotechnology: SRB is utilized in the development of nanocarriers for drug delivery systems, helping to enhance the efficacy of therapeutic agents through targeted delivery. chemimpex.com

Fundamental Mechanisms Underpinning Its Research Utility

Mechanistic Principles of Sulforhodamine B-Protein Interaction

The SRB assay's efficacy is rooted in the specific and quantifiable interaction between the SRB molecule and cellular proteins. This interaction is governed by stoichiometric principles and is highly dependent on the chemical environment, particularly the presence of specific amino acids and the ambient pH.

Stoichiometric Binding to Cellular Protein Constituents

Sulforhodamine B, a bright-pink aminoxanthene dye, binds to the protein components of cells that have been fixed, typically with trichloroacetic acid (TCA). scispace.comottokemi.com This binding is stoichiometric, meaning the amount of dye that binds is directly proportional to the total cellular protein content. scispace.comnih.govabcam.comresearchgate.net Consequently, the quantity of dye extracted from the stained cells serves as a reliable proxy for cell mass, which can be correlated with the number of cells present. nih.govabcam.comzellx.de This linear relationship holds true over a significant range of cell densities. nih.gov The assay's sensitivity is comparable to that of several fluorescence-based methods. nih.gov

The SRB assay is valued for its simplicity and reproducibility. zellx.debiotium.com After staining, the protein-bound dye is stable and can be solubilized for measurement, making the endpoint not critically time-dependent. nih.govzellx.de

Role of Basic Amino Acid Residues in Dye Binding

The binding of Sulforhodamine B to proteins is an electrostatic interaction. nih.govresearchgate.net The dye molecule contains two sulfonic acid groups, which are anionic. scispace.comresearchgate.net Under mildly acidic conditions, these negatively charged groups are attracted to and form electrostatic bonds with the positively charged basic amino acid residues within the cellular proteins. scispace.comcreative-bioarray.comnih.govabcam.comzellx.dejove.com Research indicates that SRB specifically binds to these basic residues, such as lysine (B10760008) and arginine. abcam.comzellx.debiotium.com The specificity of this interaction is a key factor in the stoichiometric nature of the assay. zellx.de

pH Dependence of Dye-Protein Complex Formation and Dissociation

The formation and dissociation of the SRB-protein complex are critically dependent on pH. nih.gov The binding occurs under mild acidic conditions, which facilitate the electrostatic attraction between the anionic dye and the protonated basic amino acid residues of the proteins. scispace.comnih.govjove.com This acidic environment is typically established by the fixative, trichloroacetic acid, and the staining solution itself, which is prepared in acetic acid. scispace.comcreative-bioarray.com

Conversely, the dissociation of the complex is achieved under basic conditions. scispace.comnih.govjove.com A Tris base solution is commonly used to solubilize the bound dye. creative-bioarray.comjove.comlabprep.video The basic environment neutralizes the positive charges on the amino acid residues, disrupting the electrostatic interaction and releasing the SRB dye into the solution for colorimetric quantification. jove.comlabprep.video This pH-dependent binding and release mechanism is fundamental to the functionality of the SRB assay. nih.gov

Comprehensive Methodological Framework of the Sulforhodamine B Assay

The successful implementation of the SRB assay relies on a standardized and optimized protocol, encompassing cell preparation, fixation, staining, and measurement. Each step is critical for obtaining accurate and reproducible results.

Cellular Fixation Protocols (e.g., Trichloroacetic Acid Application)

Cellular fixation is a critical step that preserves the cellular protein for subsequent staining. creative-bioarray.com Trichloroacetic acid (TCA) is the most commonly used fixative in the SRB assay. scispace.comcreative-bioarray.comnih.gov Cold 10% (wt/vol) TCA is typically added directly to the cell culture medium and incubated for at least one hour at 4°C. scispace.comcreative-bioarray.comaltervista.org This process serves to fix the cells to the plate and precipitate the proteins. scispace.com

The concentration of TCA is a critical factor. nih.gov While a high concentration like 80% TCA can fix both cellular and serum proteins, a 50% solution has been shown to selectively fix cellular proteins with minimal interference from serum proteins present in the culture medium. nih.gov Some protocols recommend a final TCA concentration of 10% in the well. altervista.orgresearchgate.net Following fixation, the plates are washed with water or a dilute acetic acid solution to remove the TCA and any unbound material. creative-bioarray.comnih.gov Proper and gentle washing is crucial to avoid detaching the fixed cell monolayer. nih.govabcam.com

Solubilization of Protein-Bound Dye and Spectrophotometric Measurement

Following the staining and washing procedures, the next step in the Sulforhodamine B (SRB) assay is the solubilization of the protein-bound dye. creative-bioarray.com This is achieved by adding a basic solution to each well, which disrupts the electrostatic interaction between the negatively charged SRB and the positively charged amino acid residues of the proteins. scispace.comnih.gov

The most commonly used solubilization agent is a 10 mM Tris base solution, which is unbuffered and has a pH of around 10.5. sigmaaldrich.comnih.govst-andrews.ac.uk A volume of this solution, typically between 100 µL and 200 µL, is added to each well of the plate. creative-bioarray.comcanvaxbiotech.com To ensure complete solubilization of the dye, the plates are often placed on an orbital shaker for 5 to 10 minutes, or up to 60 minutes, allowing the colored complex to fully dissolve into the solution. nih.govst-andrews.ac.uk

Once the dye is solubilized, the amount of protein-bound SRB, and thus the cellular biomass, is quantified by measuring the absorbance of the solution using a microplate spectrophotometer. creative-bioarray.com The optical density (OD) is typically measured at a wavelength between 510 nm and 565 nm. scispace.comnih.govcreative-bioarray.com The peak absorbance of SRB is around 565 nm, but readings at 510 nm or 540 nm are also common. scispace.comnih.govst-andrews.ac.uk If the OD values are very high (e.g., >1.8-2.0), a suboptimal wavelength, such as between 490 nm and 530 nm, can be used to bring the readings back into the linear range of the instrument. canvaxbiotech.comabcam.comcreative-bioarray.com The measured absorbance is directly proportional to the total protein content in the well, which correlates with the cell number. scispace.comcanvaxbiotech.com

| Parameter | Specification | Purpose |

| Solubilization Solution | 10 mM Tris base (unbuffered) | To release the bound dye from the fixed cellular proteins. scispace.comsigmaaldrich.comnih.gov |

| Incubation/Shaking | 5 - 60 minutes | To ensure complete dissolution of the dye. nih.govst-andrews.ac.uk |

| Absorbance Measurement | 510 nm - 565 nm | To quantify the amount of solubilized dye, which is proportional to cell mass. scispace.comnih.govcreative-bioarray.com |

Advanced Data Analysis and Normalization Techniques for Assay Output

After obtaining the optical density (OD) readings, the raw data from the Sulforhodamine B (SRB) assay must be processed to yield meaningful results. A crucial first step is to subtract the background absorbance, which is measured from wells containing only the culture medium without cells. creative-bioarray.com This correction accounts for any non-specific binding of the SRB dye to the well surface. abcam.com

For growth inhibition or cytotoxicity studies, data analysis often involves normalization to control values. A "Day 0" or "T-zero" plate is frequently used. This plate is fixed at the same time the test compounds are added to the experimental plates and represents the cell population at the beginning of the treatment period. jove.com The analysis to determine the percentage of cell growth or inhibition is then calculated using formulas that incorporate the OD of the treated cells, the OD of the untreated control cells, and the OD of the "Day 0" cells. jove.com

A common formula for calculating the percentage of surviving or treated cells is: % Treated cells = [(Average OD of treated cells - Average OD of blank wells) - OD of Day 0] / [(OD of control cells - Average OD of blank wells) - OD of Day 0] * 100 jove.com

This calculation provides a more accurate estimation of the drug's effect, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The resulting data, typically expressed as a percentage of growth inhibition, is then plotted against the drug concentration to generate a dose-response curve. jove.com From this curve, key parameters such as the IC50 (the concentration of a drug that inhibits cell growth by 50%) can be determined. jove.com It is essential to ensure that the OD values used for these calculations fall within the linear dynamic range of the assay for the specific cell line being tested. nih.gov

Diverse Applications in In Vitro Cell-Based Screening Research

The Sulforhodamine B (SRB) assay's robustness, simplicity, and cost-effectiveness have led to its widespread adoption in various areas of in vitro cell-based research. scispace.comnih.gov Its principle of quantifying total cellular protein makes it a versatile tool for numerous screening applications. sigmaaldrich.com

Assessment of Cell Proliferation and Growth Inhibition

A primary application of the Sulforhodamine B (SRB) assay is the assessment of cell proliferation and the cytostatic or cytotoxic effects of chemical compounds. nih.govcreative-bioarray.com The assay is widely used to screen potential anticancer drugs and other small molecules for their impact on cell growth. nih.govnih.gov The amount of SRB dye bound by the cells is directly proportional to the cell mass, allowing for a quantitative measure of cell number after a period of incubation with a test agent. scispace.com

By comparing the protein content of treated cells to that of untreated control cells, researchers can generate dose-response curves and determine key inhibitory parameters like the IC50 value, which represents the concentration of a compound that causes 50% inhibition of cell growth. jove.com The assay's sensitivity is high, capable of detecting cell densities as low as 1,000–2,000 cells per well. scispace.com Furthermore, the SRB assay is effective for evaluating the impact of genetic modulations, such as gene knockdown or upregulation, on cell proliferation. nih.gov This makes it a valuable tool in both pharmacological and fundamental cancer research. zju.edu.cn

Quantification of Cellular Biomass and Cell Density

The core function of the Sulforhodamine B (SRB) assay is the quantification of cellular biomass, which serves as a direct indicator of cell density. scispace.comnih.govcreative-bioarray.com The assay is based on the stoichiometric binding of SRB dye to the total protein content of the cell culture. scispace.comnih.gov This relationship provides a linear correlation between the optical density measured and the number of cells in the well, over a considerable range of cell densities. scispace.comnih.gov

This application is fundamental to many cell-based studies where an accurate count of adherent cells is required. scispace.com Before conducting large-scale screening, it is recommended to perform a cell number titration experiment to establish the linear dynamic range of the assay for the specific cell line being investigated. nih.gov Typically, optical density values up to 1.5-2.0 fall within this linear range. scispace.com The stability of the stained and dried plates, which can be stored indefinitely, adds to the assay's utility for quantifying cell density in experiments that may be conducted over extended periods. scispace.comcanvaxbiotech.com The method's sensitivity is comparable to fluorometric assays and superior to other protein staining methods. scispace.com

High-Throughput Screening Development and Implementation

The Sulforhodamine B (SRB) assay is exceptionally well-suited for high-throughput screening (HTS) applications, particularly in the field of drug discovery. scispace.comnih.gov Its simple, rapid, and inexpensive nature, combined with its adaptability to a 96-well or even 384-well microplate format, makes it an ideal choice for large-scale screening of compound libraries for cytotoxic or cytostatic activity. scispace.comnih.gov

Several features of the SRB assay contribute to its utility in HTS. The procedure is straightforward, involving sequential steps of fixation, staining, washing, and solubilization that can be easily automated. nih.gov A key advantage is the stability of the endpoint; once the cells are fixed with TCA and stained, the dried plates can be stored for extended periods before the final solubilization and reading steps. scispace.comcanvaxbiotech.com This decouples the cell culture and treatment phase from the final measurement, providing significant flexibility in HTS workflows. scispace.com The colorimetric endpoint is stable and does not require time-sensitive measurement, unlike some metabolic assays. taylorandfrancis.com These characteristics have established the SRB assay as a method of choice for cost-effective, large-scale cytotoxicity screening programs, including those conducted by major research institutions. scispace.com

Comparative Methodological Validation Studies with Other Cell Enumeration Assays

The Sulforhodamine B (SRB) assay has been extensively validated against other common colorimetric methods for cell enumeration, most notably the tetrazolium-based MTT assay, as well as the Crystal Violet Elution (CVE), Neutral Red Uptake (NRU), Resazurin (B115843) Reduction (RES), and Water-Soluble Tetrazolium salt (WST) assays. These comparative studies have highlighted the distinct advantages of the SRB method in terms of linearity, sensitivity, stability, and susceptibility to interference.

A primary distinction lies in the fundamental principle of the assays. The SRB assay is a protein-staining method that quantifies total cellular protein content as a proxy for cell mass. scirp.orgnih.govtechnologynetworks.com In contrast, assays like MTT, MTS, and WST measure the metabolic activity of living cells, specifically the mitochondrial dehydrogenase activity that reduces the tetrazolium salt to a colored formazan (B1609692) product. scirp.orgscispace.comd-nb.info

Key Comparative Findings:

Linearity and Sensitivity: Multiple studies have demonstrated that the SRB assay provides a better and more extensive linear relationship with cell number compared to the MTT assay, which can become non-linear at high cell densities. nih.govscispace.com The absorbance values in the SRB assay are often two to three times higher than in the MTT assay, indicating greater sensitivity. scispace.com While the CVE assay also shows strong linearity at fixed time points, the SRB assay is considered superior for measurements over time. scirp.org

Reproducibility and Variability: The SRB assay consistently shows higher reproducibility and lower intra-assay and inter-assay variation than the MTT assay. d-nb.infoscispace.com In a comparison with NRU and RES assays, the SRB assay was found to have the smallest variability across its linear range and provided the most reproducible results, making it more accurate for detecting small changes in cell number. d-nb.infonih.gov

Endpoint Stability: A significant practical advantage of the SRB assay is the stability of the endpoint. Once cells are fixed and stained with SRB, the color is stable, and the plates can be stored for weeks or even months before reading. scispace.com This is a stark contrast to the MTT assay, where the formazan product is unstable and requires immediate measurement.

Interference: The MTT assay is susceptible to interference from various compounds that can chemically reduce the tetrazolium salt or affect cellular metabolic activity without being cytotoxic. d-nb.infoscispace.com For example, antioxidant flavonoids and glycolysis inhibitors have been shown to directly reduce MTT, leading to false-positive results. d-nb.infonih.govsdiarticle4.com The SRB assay, being based on protein content, is not affected by the redox potential of test compounds and thus shows less interference. scispace.comsdiarticle4.com

Viable vs. Total Cells: The MTT assay specifically measures metabolically active, living cells. scispace.comscispace.com The SRB assay, by staining total protein, does not distinguish between living and dead cells immediately after lysis. scispace.comscispace.com However, studies show that cell debris does not significantly interfere with results under normal growth and testing conditions, and the IC50 values obtained from SRB and MTT assays are generally comparable. scispace.com

| Assay | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sulforhodamine B (SRB) | Stains total cellular protein. | - High sensitivity and linearity

| - Does not immediately distinguish between viable and dead cells

| scirp.orgd-nb.infonih.govscispace.comnih.gov |

| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | - Measures metabolic activity of viable cells | - Non-linear at high cell densities

| scirp.orgd-nb.infonih.govscispace.comnih.govsdiarticle4.com |

| Crystal Violet Elution (CVE) | Stains proteins and DNA. | - Highly linear at fixed time points | - Less suitable for measurements over time compared to SRB | scirp.org |

| WST-8 (CCK-8) | Reduction of water-soluble tetrazolium salt by cellular dehydrogenases. | - Water-soluble formazan product (no solubilization step)

| - Measures metabolic activity (prone to metabolic interference)

| scispace.comcreative-bioarray.com |

| Resazurin (RES) | Reduction of resazurin to fluorescent resorufin (B1680543) by viable cells. | - Highly sensitive (fluorescent) | - Can be toxic to some cell types

| d-nb.infocore.ac.uk |

Research on Modulators of Cellular Processes (e.g., Gene Expression Modulation)

The SRB assay's reliability and simplicity make it a valuable tool for research into compounds and conditions that modulate fundamental cellular processes. Its application is particularly noted in studies evaluating the effects of gene expression changes on cell proliferation. researchgate.netnih.govmedchemexpress.com The assay is frequently used as a primary screening method to determine the impact of upregulating or knocking down specific genes, or the effect of miRNA replacement, on the growth of cell populations. researchgate.netmedchemexpress.comnih.gov

A specific research example involves the investigation of sesamol's effect on diabetic wound healing. grafiati.com An SRB assay was first performed on Human Dermal Dermal Fibroblast (HDDF) cell lines to identify non-toxic concentrations of sesamol (B190485). grafiati.com Subsequent analysis at these concentrations revealed that sesamol significantly modulated the expression of key genes involved in wound healing. It enhanced the expression of Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGFβ), and protein kinase B (AKT), while downregulating Matrix Metalloproteinase-2 (MMP2) and MMP-9. grafiati.com This demonstrates how the SRB assay serves as an essential initial step to enable further molecular investigation into the modulation of cellular pathways.

Furthermore, the SRB assay has been employed to quantify changes in cell number resulting from physical modulators of the cellular microenvironment, such as mechanical fluid shear stress and hypoxia. mdpi.com In a study on skeletal muscle-derived stem cells, the SRB assay was used to measure the total protein content, indirectly reflecting cell number, under these stress conditions. mdpi.com The results were then correlated with changes in the expression of genes like Hypoxia-inducible factor 1-alpha (HIF1α), linking the physical stimuli to specific molecular and cellular responses. mdpi.com

Methodological Considerations and Refinements for Enhanced Assay Performance

Optimization Strategies for Specific Cell Lines and Culture Conditions

While the SRB assay is robust, its performance can be enhanced through optimization tailored to specific cell lines and experimental conditions. A key advantage of the SRB assay is that because it does not depend on cellular metabolic activity, the optimization steps are substantially simpler compared to tetrazolium-based assays. scispace.comnih.gov

A critical optimization step is to determine the linear dynamic range of the assay for each specific cell line being used. nih.gov This is typically achieved by performing a cell number titration experiment, where various seeding densities are plated and allowed to grow for the intended duration of the experiment. nih.govnih.gov This ensures that the final cell number falls within the linear portion of the absorbance-versus-cell number curve. For example, in a study using melan-a, a pigmented mouse cell line, optimal conditions for exponential growth were established as an initial plating density of 3,000 to 8,000 cells per well, an incubation period of four days, and a fetal bovine serum concentration of 5%. nih.gov

The assay has also been validated and optimized for different culture conditions, such as varying oxygen levels. The SRB assay performs well and is relatively insensitive to changes in oxygen environments, from hypoxic to normoxic conditions. nih.gov This is a significant advantage over the MTT assay, which can show considerable variation with oxygen content in certain cell lines like Caco-2 and PANC-1. nih.gov

| Parameter | Optimization Strategy | Rationale / Finding | Reference |

|---|---|---|---|

| Cell Seeding Density | Perform a cell number titration for each cell line. | Ensures the optical density reading falls within the linear range of the assay. Optimal densities vary by cell type (e.g., 3-8 x 10³ cells/well for melan-a). | nih.govnih.gov |

| Culture Conditions (e.g., Oxygen) | Validate assay performance under specific experimental conditions (e.g., hypoxia). | The SRB assay is relatively insensitive to changes in oxygen levels, making it suitable for such studies, unlike the MTT assay. | nih.gov |

| Fixation Step | Aspirate culture medium prior to adding trichloroacetic acid (TCA) for fixation. | Reduces background staining from serum proteins and prevents cell dislodgement, improving the signal-to-noise ratio, linearity, and CV. | nih.govresearchgate.net |

| Incubation Time & Serum | Optimize incubation period and serum concentration for the specific cell line. | Establishes conditions for exponential cell growth and responsiveness to stimuli. | nih.gov |

Identification and Mitigation of Assay Interferences and Variability

Despite its robustness, the SRB assay is subject to potential sources of interference and variability that must be managed to ensure accurate and reproducible results.

Sources of Variability and Mitigation:

Washing Steps: A major source of error is the non-homogeneous removal of unbound dye during the washing steps with acetic acid. nih.gov This is particularly critical in high-throughput formats like 384-well plates.

Mitigation: Washes must be performed quickly and uniformly across the entire plate to prevent variability in background signal. nih.gov

Cell Fixation: The initial fixation step, where trichloroacetic acid is added to the culture medium, can introduce errors. The force of the liquid addition can create fluid shear that dislodges cells before they are fixed. researchgate.net

Mitigation: Gently adding the TCA is one approach. A more effective, optimized method is to aspirate the culture medium entirely before adding the fixative, which eliminates the risk of cell dislodgement and also reduces background staining from fixed serum proteins. nih.govresearchgate.net

Inter-Assay Variation: While the SRB assay typically has low intra-assay variation, more significant variation can be observed between assays performed on different days (inter-assay variation). nih.gov

Mitigation: For precise comparisons, all samples and controls should be assayed on the same day and ideally on the same plate. nih.gov

Compound Interference: Although far less common than with metabolic assays, interference can still occur.

Pigmented Cells: In pigmented cell lines like the melan-a melanocyte line, the melanin (B1238610) pigment itself could potentially interfere with optical density readings. However, studies have validated the assay for such cells, finding that interference from melanin accounted for less than 10% of the total signal. nih.gov

Test Compounds: Unlike the MTT assay, which is highly susceptible to interference from compounds with reducing potential (e.g., antioxidant flavonoids), the SRB assay is not affected by this type of interference as it is based on protein binding, not redox chemistry. sdiarticle4.com This makes SRB a more suitable method for testing such natural products. sdiarticle4.com

| Source of Interference / Variability | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Inconsistent Washing | Uneven removal of excess SRB dye leads to variable background and inaccurate readings. | Perform washes quickly and homogeneously across the entire plate. | nih.gov |

| Cell Dislodgement during Fixation | Fluid shear from adding TCA to medium can detach adherent cells before they are fixed. | Aspirate the growth medium before adding the TCA fixative. | nih.govresearchgate.net |

| Background from Serum Proteins | Proteins in the culture serum (e.g., FBS) are fixed by TCA, contributing to background signal. | Aspirate the medium before fixation. Use lower serum concentrations if possible. | researchgate.net |

| Inter-Assay Variability | Variation in results from experiments conducted on different days. | Plate all samples and controls for a given comparison in the same experiment (same day, same plate). | nih.gov |

| Cellular Pigments (e.g., Melanin) | Endogenous pigments in certain cell lines could potentially absorb light at the measurement wavelength. | Validate the assay for the specific pigmented cell line; interference is generally found to be minimal. | nih.gov |

Investigation of Cellular and Subcellular Morphologies

The highly water-soluble nature of Sulforhodamine B allows it to serve as an effective polar tracer for studying the morphology and architecture of cells. biotium.comthomassci.combiotium.comavantorsciences.com Its fluorescence provides high-contrast imaging, enabling detailed visualization of cellular structures.

Studies of Cell Morphology and Architecture

The SRB assay is a robust and sensitive method for determining cell density and has been used in various research areas, including cancer research and drug discovery. creative-bioarray.comjove.com It offers a stable endpoint that is not time-critical, a significant advantage over other cytotoxicity assays. thomassci.comresearchgate.net

Research on Neuronal Cell-Cell Communication

In neuroscience, Sulforhodamine B and its derivatives are utilized as polar tracers to investigate neuronal morphology and cell-to-cell communication. biotium.combiotium.comavantorsciences.cominterchim.fr The dye's ability to fill the intracellular space of neurons allows for detailed visualization of their complex structures, including dendrites and axons. This application is crucial for understanding the intricate networks and communication pathways within the nervous system.

Applications in Biological Barrier Permeability Studies

The integrity and permeability of biological barriers are critical for maintaining homeostasis and protecting sensitive tissues. Sulforhodamine B serves as a reliable marker for assessing the permeability of these barriers due to its hydrophilic nature and membrane impermeability. medchemexpress.com

Assessment of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. Assessing its permeability is crucial in neuroscience research and for the development of drugs targeting the brain. Sulforhodamine B is used as a non-specific transport marker to evaluate the integrity of in vitro BBB models. nih.govmdpi.com In these models, which often consist of co-cultures of brain endothelial cells and pericytes, the passage of SRB from the "blood" side to the "brain" side is measured to determine the permeability coefficient. nih.govmdpi.com Studies have shown that the permeability of the BBB can be influenced by various factors, and SRB helps in quantifying these changes. nih.govnih.gov For instance, it has been used to assess the impact of potential drug candidates on BBB integrity. nih.govnih.gov

Evaluation in Other Biological Barrier Models

Beyond the BBB, Sulforhodamine B has been employed to study the permeability of other biological barriers. For example, it has been used as a hydrophilic tracer to assess the barrier function of the corneal epithelium and endothelium in ex-vivo porcine eye models. researchgate.net Its fluorescence, which is unaffected by pH changes, makes it a more advantageous tracer compared to others like carboxyfluorescein in certain experimental conditions. researchgate.net In studies of lung injury, SRB has been used to investigate the permeability of the alveolar-capillary barrier. nih.govbiorxiv.org

Development of Innovative Fluorescent Probes and Conjugates

The fluorescent properties of Sulforhodamine B make it an excellent candidate for the development of novel fluorescent probes and conjugates for specific biological targets. By chemically linking SRB to other molecules, researchers can create tools for imaging and tracking specific cellular components or processes.

For instance, Sulforhodamine B has been conjugated to amonabactin, a siderophore, to create a fluorescent probe (AMB-SRB) for labeling Aeromonas salmonicida subspecies salmonicida cells. researchgate.net This probe binds to the amonabactin outer membrane transporter, allowing for the visualization of the bacteria. researchgate.net

Aptamer-Based Sensing and Imaging Systems

Sulforhodamine B (SRB) and its derivatives have become integral components in the design of aptamer-based sensing and imaging systems. These systems leverage the high affinity and specificity of nucleic acid aptamers, which are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets. When combined with the fluorescent properties of SRB, these aptasensors offer powerful tools for detecting and imaging various biological molecules and processes.

A key strategy in the development of these sensors is the "light-up" or "turn-on" fluorescence mechanism. In this approach, the SRB dye is conjugated with a quencher molecule, rendering it non-fluorescent. Upon binding of the aptamer to its target, a conformational change occurs, separating the SRB from the quencher and restoring its fluorescence. For instance, conjugates of SRB with dinitroaniline (DN) as a quencher exhibit fluorescence recovery upon association with an aptamer that binds either the SRB or the DN moiety. nih.gov This principle has been successfully applied to create probes that can monitor transcriptions in real-time and image RNA in living cells. researchgate.net

Researchers have developed both DNA and RNA aptamers that specifically bind to SRB. researchgate.net One study reported the selection of a DNA aptamer for SRB using a library immobilization method, which resulted in a 2.5-fold increase in the fluorescence of SRB upon aptamer binding. researchgate.net Interestingly, this particular DNA aptamer did not require Mg²⁺ for its binding activity. researchgate.net

A significant advancement in this field is the development of a fluorogenic dye-aptamer module based on a dimerization concept. nih.gov This system utilizes a cell-permeable fluorogenic dimer of SRB dyes, named Gemini-561, and a corresponding dimerized aptamer called o-Coral. This design leads to a dramatic enhancement in brightness and photostability compared to previous light-up RNA aptamers. The high affinity and robust fluorescence of the Gemini-561/o-Coral complex have enabled, for the first time, the direct imaging of messenger RNAs (mRNAs) labeled with just a single copy of the aptamer in live mammalian cells, a significant improvement over methods requiring multiple aptamer repeats. nih.gov

Furthermore, ratiometric sensing systems have been developed using SRB-based aptamers to achieve more precise quantification of intracellular analytes. acs.orgmatilda.science One such system employed an orthogonal pair of RNA/fluorophore conjugates: a dinitroaniline-binding aptamer (DNB) with a sulforhodamine B-dinitroaniline (SR-DN) conjugate. acs.orgmatilda.science The ratio of fluorescence intensities from this pair and a reference fluorophore could be directly used to quantify target concentrations at the single-cell level. acs.orgmatilda.science Although the instability of the SR-DN dye presented challenges for monitoring dynamic processes, this work laid the groundwork for developing more stable ratiometric sensors. acs.orgmatilda.science

The versatility of SRB-aptamer systems is also demonstrated by their incorporation into smart materials. For example, the SRB aptamer has been used in the construction of responsive polyelectrolyte microcapsules. In one design, the aptamer was embedded within the layers of the microcapsule wall. The binding of SRB to the aptamer was hypothesized to create pores in the capsule wall, thereby increasing its permeability. mdpi.com

| Aptamer System | Target | Mechanism | Key Finding | Reference(s) |

| SRB-2 aptamer with SR-DN conjugate | RNA | Fluorescence turn-on upon binding | Enables real-time monitoring of transcription and RNA imaging. | researchgate.net |

| Gemini-561 (SRB dimer) with o-Coral aptamer | RNA | Dimerization-based fluorogenic module | Unprecedented brightness and photostability, allowing single-copy mRNA imaging in live cells. | nih.gov |

| DNB aptamer with SR-DN conjugate | Small molecules | Ratiometric sensing | Allows for quantitative determination of intracellular analyte concentrations. | acs.orgmatilda.science |

| SRhB1 DNA aptamer | Sulforhodamine B | Fluorescence enhancement upon binding | 2.5-fold increase in SRB fluorescence; Mg²⁺-independent binding. | researchgate.net |

| SRB aptamer in polyelectrolyte microcapsules | Sulforhodamine B | Aptamer-target binding induced permeability change | Increased diffusion coefficient of the dye, suggesting the creation of pores. | mdpi.com |

Real-time Monitoring and Dynamic Imaging Techniques

The application of Sulforhodamine B extends to real-time monitoring and dynamic imaging of cellular processes, providing valuable insights into the kinetics of biological events. While the classic Sulforhodamine B (SRB) assay is an endpoint measurement for cell density, its principles have been compared with modern, impedance-based technologies for dynamic cell viability and cytotoxicity assessments. plos.org

A comparative study using MDA-MB-231 breast cancer and A549 lung cancer cell lines demonstrated a strong correlation between the results obtained from the traditional SRB assay and the xCELLigence Real-Time Cell Analysis (RTCA) system. plos.org The RTCA platform provides non-invasive, high-resolution monitoring of cell proliferation and cytotoxicity. The kinetic profiles of cell proliferation and the cytotoxic effects of paclitaxel (B517696) showed good correlation between the two methods, with Spearman's Rho values ranging from 0.688 to 0.964 for proliferation and greater than 0.95 for cytotoxicity. plos.org This indicates that while the SRB assay itself is a static measurement, it serves as a reliable benchmark for validating dynamic, real-time monitoring technologies.

Furthermore, SRB-based fluorescent probes, particularly those coupled with aptamers, are being developed for the real-time monitoring of molecular events. The SRB-2 aptamer, in conjunction with a quenched SRB derivative, has been utilized to monitor in vitro transcription (IVT) as it happens. researchgate.net The fluorescence of the probe is "turned on" upon binding to the newly transcribed RNA containing the aptamer sequence, allowing for the continuous measurement of RNA production.

The development of reversible fluorescent probes is crucial for the dynamic imaging of fluctuating concentrations of biomolecules in living systems. acs.org While not always directly employing SRB, the design principles of these probes, which often use rhodamine scaffolds, are relevant. These probes enable the continuous monitoring of biomarkers, which is essential for understanding processes like ischemia-reperfusion injury in the liver. acs.org The ability to track both the increase and decrease of a specific molecule over time provides a more complete picture of the cellular response to stimuli or injury.

Utilization in Advanced Imaging Modalities

Integration with Two-Photon Excitation Microscopy for Tissue Visualization

Sulforhodamine B has proven to be a valuable fluorescent dye for two-photon excitation microscopy (TPM), an advanced imaging technique that allows for deep tissue imaging with reduced phototoxicity and photobleaching compared to conventional confocal microscopy. nih.govresearchgate.net TPM utilizes the non-linear absorption of two lower-energy photons to excite a fluorophore, providing intrinsic three-dimensional sectioning and enhanced penetration into scattering tissues like the brain. nih.gov

SRB is particularly well-suited for in vivo tissue visualization due to its favorable two-photon absorption properties. It can be efficiently excited by near-infrared (NIR) lasers, typically around 800 nm. researchgate.netresearchgate.net This excitation wavelength allows for simultaneous imaging with other fluorophores. For example, researchers have used an 800 nm laser to excite SRB (visualizing astrocytes) and FITC-dextran (staining blood vessels) in the same brain slice. researchgate.net By switching the excitation wavelength to 900 nm, they could then visualize Sulforhodamine 101, demonstrating the potential for multi-color two-photon imaging. researchgate.net

One of the significant applications of SRB in TPM is the specific staining of astrocytes in the brain in vivo. nih.govresearchgate.net After intravenous injection, SRB has been shown to selectively label astrocytes, allowing for detailed visualization of their morphology and their relationship with other brain structures like blood vessels. nih.govresearchgate.net This specificity has been confirmed in GFAP-GFP transgenic mice, where the SRB staining co-localized with the GFP-expressing astrocytes. researchgate.net

In addition to astrocytes, SRB has been demonstrated to stain elastic fibers in blood vessel walls and muscles following a single intravenous injection. nih.govresearchgate.net This application provides a powerful method for studying the morphology of elastic fibers in vivo and in situ, which was previously lacking. researchgate.net SRB staining of elastic fibers offers a better signal than relying on elastin's autofluorescence for two-photon microscopy. researchgate.net

The integration of SRB with TPM has also been utilized in polarization-resolved imaging studies. In these experiments, TPM images of a sulforhodamine B solution were used to confirm the signal intensity ratio of the polarization-resolved components, demonstrating that the fluorescent intensities were independent of the incident light polarization. researchgate.netfrontiersin.org This confirms SRB's utility as a reliable fluorophore in advanced, polarization-sensitive imaging setups.

| Application | Excitation Wavelength (TPM) | Key Finding | Reference(s) |

| Astrocyte Staining | ~800 nm | SRB specifically stains astrocytes in vivo after intravenous injection, allowing for detailed morphological studies. | nih.govresearchgate.net |

| Elastic Fiber Staining | 800 nm | SRB specifically stains elastic fibers in blood vessel walls and muscles, providing a superior method to imaging elastin (B1584352) autofluorescence. | nih.govresearchgate.net |

| Multi-Color Imaging | 800 nm for SRB, 900 nm for SR101 | SRB can be used in combination with other dyes for simultaneous multi-color two-photon imaging of different structures. | researchgate.net |

| Polarization-Resolved Imaging | Not specified | The fluorescence intensity of SRB is independent of the incident light polarization, making it a suitable reference dye for these techniques. | researchgate.netfrontiersin.org |

Specialized Research Applications and Future Directions for Sulforhodamine B

Integration into Multi-Assay Platforms for Comprehensive Cellular Analysis

The robust and stable nature of the Sulforhodamine B (SRB) assay makes it a suitable candidate for integration into multi-assay platforms, allowing for a more comprehensive analysis of cellular responses to various stimuli. The principle of the SRB assay, which relies on the stoichiometric binding of the dye to cellular proteins, provides a measure of total cell biomass. creative-bioarray.comresearchgate.net This endpoint can be correlated with data from other assays that measure different cellular parameters, such as metabolic activity, apoptosis, or specific protein expression, to provide a more complete picture of cellular health and response to treatment.

While the SRB assay is often used as a standalone method for cytotoxicity and cell proliferation screening, its potential for inclusion in multiplexed high-content screening is an area of growing interest. nih.gov For instance, after performing an SRB assay to determine cell number, the same wells on a microplate could potentially be used for subsequent assays. The fixed and stained cells from the SRB assay could be subjected to further analysis, such as immunocytochemistry for specific protein markers or DNA content analysis using fluorescent nuclear stains. This approach would allow researchers to gather multi-parametric data from a single sample, increasing the efficiency and information content of cell-based screens.

The primary advantage of incorporating the SRB assay into a multi-assay workflow is its non-destructive nature with respect to the cellular components it measures. Unlike assays that rely on enzymatic activity in live cells, the SRB assay uses fixed cells, preserving the cellular proteins for quantification. creative-bioarray.comnih.gov This compatibility with cell fixation opens up possibilities for sequential assays on the same cell population. For example, researchers could first assess cell viability with a metabolic assay in live cells, then fix the cells and perform an SRB assay to normalize the metabolic data to cell number, and finally, probe for specific molecular markers within the same fixed cells.

Future developments in this area may involve the adaptation of the SRB assay for use in more complex culture models, such as 3D cell cultures and patient-derived organoids, and its integration with automated microscopy and image analysis platforms. nih.gov This would enable the correlation of cell proliferation data with spatial and morphological information, providing deeper insights into the effects of therapeutic agents.

Role in Mechanistic Research of Cell Signaling Pathways

In numerous studies, the SRB assay is employed to determine the cytotoxic or anti-proliferative effects of novel compounds targeting specific signaling cascades. For instance, in a study investigating the effects of Loureirin A and Loureirin B on non-small cell lung cancer (NSCLC) cells, the SRB assay was used to demonstrate that these compounds were non-toxic at certain concentrations. researchgate.net This initial screening allowed researchers to then investigate the mechanistic effects of these compounds on the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell proliferation and survival. By showing that the compounds inhibited the phosphorylation of key proteins in the MAPK pathway without causing general cytotoxicity at the tested concentrations, the researchers could more definitively link the observed anti-invasive effects to the modulation of this specific pathway. researchgate.net

The SRB assay is also valuable in studies aiming to understand the mechanisms of action of established or experimental anticancer drugs. By generating dose-response curves and calculating IC50 values (the concentration of a drug that inhibits cell growth by 50%), researchers can quantify the potency of a compound. nih.gov This quantitative data can then be correlated with molecular analyses, such as western blotting for signaling proteins, gene expression profiling, or cell cycle analysis, to build a comprehensive understanding of how a compound exerts its effects through specific signaling pathways.

The following table illustrates how SRB assay data can be integrated with molecular findings in mechanistic studies:

| Experimental Step | Technique/Assay | Information Gained | Contribution to Mechanistic Understanding |

| 1. Assess Cellular Response | Sulforhodamine B (SRB) Assay | Quantifies cell proliferation/cytotoxicity (e.g., IC50 values) | Establishes the overall effect of a compound on cell viability. |

| 2. Analyze Protein Expression/Activity | Western Blotting, ELISA | Measures levels of total and phosphorylated signaling proteins (e.g., ERK, JNK, p38) | Identifies specific signaling molecules that are affected by the compound. |

| 3. Evaluate Cell Cycle Progression | Flow Cytometry (e.g., Propidium Iodide staining) | Determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) | Reveals if the compound induces cell cycle arrest at specific checkpoints. |

| 4. Detect Apoptosis | Annexin V/PI Staining, Caspase Activity Assays | Identifies and quantifies apoptotic cells | Determines if the cytotoxic effect is mediated through programmed cell death. |

By combining the quantitative data from the SRB assay with detailed molecular analyses, researchers can effectively dissect the roles of various signaling pathways in controlling cell fate and identify potential therapeutic targets.

Development of Sulforhodamine B-Based Tools for Environmental Research (e.g., Dye Degradation Studies as a Model Pollutant)

Sulforhodamine B serves as a valuable model compound in environmental research, particularly in studies focused on the degradation of organic pollutants in water. Its properties, including high water solubility, strong color, and stability, make it an ideal candidate for investigating the efficacy of various water treatment technologies, such as advanced oxidation processes (AOPs).

A significant area of research involves the photocatalytic degradation of Sulforhodamine B. In these studies, the dye is used as a model pollutant to assess the activity of photocatalysts, such as titanium dioxide (TiO2), under different light sources. For example, research has demonstrated the photocatalytic degradation of Sulforhodamine B in aqueous TiO2 dispersions under UV light, sunlight, and visible light. The degradation rate is monitored by measuring the decrease in the dye's characteristic absorbance over time.

The degradation of Sulforhodamine B can follow different pathways depending on the experimental conditions. Studies have identified various intermediate and final degradation products. For instance, in the direct photocatalytic process, intermediate species such as diethylamine, N,N-diethylacetamide, N-ethylformamide, N,N-diethylformamide, formic acid, and acetic acid have been identified. The final mineralized products are typically inorganic substances like sulfate (B86663) ions (SO₄²⁻), ammonium (B1175870) ions (NH₄⁺), carbon dioxide (CO₂), and water (H₂O).

The efficiency of Sulforhodamine B degradation can be influenced by several factors, including the type of photocatalyst, the light source, and the presence of other chemical species. For example, modifying TiO2 with platinum has been shown to enhance the photodegradation rate of Sulforhodamine B under visible light. The platinum acts as an electron sink, promoting the generation of reactive oxygen species that are responsible for the dye's degradation.

The following table summarizes key findings from studies on the photocatalytic degradation of Sulforhodamine B:

| Photocatalyst | Light Source | Key Findings |

| Titanium Dioxide (TiO₂) | UV, Sunlight, Visible Light | Degradation rate is significantly higher under UV and sunlight compared to visible light. |

| Platinum-modified Titanium Dioxide (TiO₂/Pt) | Visible Light | The presence of platinum enhances the degradation rate compared to TiO₂ alone. |

These studies using Sulforhodamine B as a model pollutant are crucial for developing more effective and efficient methods for treating wastewater contaminated with synthetic dyes and other persistent organic pollutants.

Exploration of Novel Chemical Modifications for Enhanced Research Specificity and Sensitivity

While Sulforhodamine B is a widely used and effective fluorescent dye, there is ongoing interest in the chemical modification of rhodamine-based fluorophores to enhance their properties for specific research applications. These modifications aim to improve factors such as targeting specificity, sensitivity, and the ability to act as responsive probes for particular analytes or cellular environments.

The general structure of rhodamine dyes, including Sulforhodamine B, provides a versatile platform for chemical functionalization. The xanthene core of the rhodamine structure is responsible for its fluorescent properties, and modifications can be made to various parts of the molecule to alter these properties or to introduce new functionalities. For example, the synthesis of rhodamine derivatives with chelating units can create fluorescent probes that respond to the presence of specific metal ions. An example of this is the functionalization of rhodamine platforms with 3-hydroxy-4-pyridinone chelating units to create sensors for Fe(III). nih.gov

Another area of exploration is the synthesis of rhodamine derivatives with reactive groups that allow for their covalent conjugation to biomolecules, such as proteins or nucleic acids. This enables the specific labeling of these molecules for visualization and tracking within cells. For instance, the sulfonyl chloride derivatives of rhodamines are commonly used for labeling amines. nih.gov

Furthermore, modifications to the rhodamine scaffold can be used to develop probes that target specific subcellular compartments. By incorporating lipophilic and cationic moieties, such as a triphenylphosphonium (TPP+) group, rhodamine-based probes can be directed to accumulate in mitochondria, allowing for the specific imaging of these organelles.

While much of the research on chemical modification has focused on other rhodamine derivatives like Rhodamine B and Sulforhodamine 101, the principles and synthetic strategies are often applicable to Sulforhodamine B. The synthesis of a sulfonamide derivative of Sulforhodamine 101, for instance, demonstrates the potential for creating new functional probes from the sulforhodamine family. nih.gov

Future directions in this field are likely to involve the development of "smart" Sulforhodamine B-based probes that exhibit changes in their fluorescence properties (e.g., turning on or off, or shifting in wavelength) in response to specific biological events, such as changes in pH, enzyme activity, or the presence of reactive oxygen species. These advanced probes would provide powerful tools for dynamic and real-time imaging of cellular processes with high specificity and sensitivity.

Q & A

Q. What is the mechanism of Sulforhodamine B (SRB) in quantifying cellular protein content, and how does this inform cytotoxicity assays?

Methodological Answer: SRB binds stoichiometrically to cellular proteins under acidic conditions via electrostatic interactions with basic amino acid residues. After cell fixation with trichloroacetic acid (TCA), SRB staining (0.4% w/v in 1% acetic acid) is performed for 30 minutes. Unbound dye is washed away with 1% acetic acid, and protein-bound SRB is solubilized in 10 mM Tris base for spectrophotometric measurement at 564 nm . This method is linear across cell densities (sparse to multilayered cultures) and correlates with Lowry/Bradford assays, making it ideal for high-throughput drug screening .

Q. What critical parameters should researchers optimize when adapting the SRB assay for adherent versus suspension cell cultures?

Methodological Answer:

- Adherent cells: Fix with TCA directly in culture plates. Ensure monolayers are intact to avoid protein loss during washing.

- Suspension cells: Centrifuge cells into microplate wells before fixation to prevent detachment.

- Dye concentration: Adjust based on cell density (e.g., 0.4% SRB works for 1,000–50,000 cells/well). Validate linearity using internal controls .

Q. How does the SRB assay compare to MTT or Neutral Red Uptake (NRU) in evaluating cytotoxicity?

Methodological Answer:

- SRB: Measures total protein content, suitable for endpoint assays. Stable signal allows delayed measurements.

- MTT/NRU: Assess metabolic activity, requiring live cells and immediate readings.

SRB is less prone to artifacts from metabolic inhibitors but may underestimate cytotoxicity in treatments causing protein aggregation. Cross-validate with ATP assays for metabolic context .

Advanced Research Questions

Q. How can researchers resolve discrepancies between SRB data and caspase-3 activity assays in apoptosis studies?

Methodological Answer: SRB measures total protein loss (late apoptosis/necrosis), while caspase-3 assays detect early apoptosis. To reconcile discrepancies:

- Perform time-course experiments to track temporal changes.

- Use annexin V/PI staining to distinguish apoptotic stages.

- Normalize SRB data to DNA content (e.g., Hoechst staining) in cases of partial protein degradation .

Q. What modifications are required to adapt the SRB assay for drug screening in 3D cell cultures or organoids?

Methodological Answer:

- Penetration: Increase SRB incubation time (45–60 minutes) and use orbital shaking to enhance dye diffusion into dense structures.

- Normalization: Quantify DNA content (e.g., CyQuant) alongside SRB to account for heterogeneous cell distribution.

- Fixation: Optimize TCA concentration (e.g., 15% vs. 10%) to avoid over-fixation, which can fragment 3D matrices .

Q. How can SRB fluorescence be integrated with flow cytometry for single-cell analysis of protein content?

Methodological Answer: SRB fluoresces strongly at 488 nm excitation. After standard staining, dissociate cells with trypsin, resuspend in PBS, and analyze via flow cytometry. Gate populations based on fluorescence intensity (FL2/FL3 channels). Validate with calibration beads and compare to spectrophotometric data .

Q. What strategies mitigate background noise or dye retention in SRB-based screens for autophagy-modulating compounds?

Methodological Answer:

- Background reduction: Include TCA-only wells as blanks and subtract background OD values.

- Dye retention: Pre-treat cells with ammonium acetate (10 mM) to remove unbound SRB.

- Autophagy-specificity: Combine with LC3-II immunoblotting to confirm autophagy induction, as SRB may not detect protein recycling in autolysosomes .

Data Analysis and Validation

Q. How should researchers normalize SRB data when testing compounds that alter cell size or protein synthesis rates?

Methodological Answer:

- Size normalization: Measure cell diameter via microscopy or impedance-based counters (e.g., Coulter counter).

- Protein synthesis: Co-stain with puromycin-based probes (e.g., SUnSET) to quantify nascent protein levels.

- Data expression: Report OD values as "% control" relative to untreated cells and per-cell protein content .

Q. What statistical approaches are recommended for analyzing SRB data in large-scale screens with high variability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.